N-(2-isobutoxyphenyl)-N-(4-(methyl(2-(pyridin-3-yl)ethyl)amino)butyl)-3-(trifluoromethyl)benzamide
Overview
Description
SL-870495 is a small molecule drug that acts as a calcium channel antagonist. It was initially developed by Sanofi for the potential treatment of angina pectoris . The compound functions by blocking voltage-gated calcium channels, which play a crucial role in various physiological processes, including muscle contraction and neurotransmitter release .
Preparation Methods
The synthetic routes and reaction conditions for SL-870495 are proprietary and not publicly disclosed in detail. it is known that the compound is a small molecule with the molecular formula C30H36F3N3O2 . Industrial production methods would typically involve multi-step organic synthesis, purification, and quality control processes to ensure the compound’s efficacy and safety.
Chemical Reactions Analysis
SL-870495 undergoes various chemical reactions, primarily involving its role as a calcium channel blocker. The compound can participate in:
Oxidation and Reduction Reactions: These reactions may alter the functional groups on the molecule, potentially affecting its activity.
Substitution Reactions: These reactions can modify the molecular structure by replacing specific atoms or groups with others.
Hydrolysis: This reaction can break down the compound into smaller fragments under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a calcium channel antagonist, it serves as a valuable tool for studying calcium channel function and regulation.
Biology: The compound is used to investigate the physiological and pathological roles of calcium channels in cellular processes.
Medicine: SL-870495 has been explored for its therapeutic potential in treating cardiovascular diseases, particularly angina pectoris
Industry: The compound’s ability to modulate calcium channels makes it relevant for developing new drugs targeting similar pathways.
Mechanism of Action
SL-870495 exerts its effects by blocking voltage-gated calcium channels (VDCCs). These channels are essential for the influx of calcium ions into cells, which is crucial for various cellular functions. By inhibiting these channels, SL-870495 reduces calcium ion entry, leading to decreased muscle contraction and neurotransmitter release . This mechanism is particularly beneficial in conditions like angina pectoris, where reducing cardiac muscle contraction can alleviate symptoms.
Comparison with Similar Compounds
SL-870495 is unique in its specific structure and mechanism of action as a calcium channel antagonist. Similar compounds include other calcium channel blockers such as:
Verapamil: Used to treat hypertension and angina.
Diltiazem: Also used for hypertension and angina, with a different chemical structure.
Nifedipine: Primarily used for hypertension and angina, with a distinct mechanism of action.
Compared to these compounds, SL-870495 offers a unique molecular structure and specific targeting of VDCCs, which may provide distinct therapeutic advantages .
Properties
Molecular Formula |
C30H36F3N3O2 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
N-[2-(2-methylpropoxy)phenyl]-N-[4-[methyl(2-pyridin-3-ylethyl)amino]butyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C30H36F3N3O2/c1-23(2)22-38-28-14-5-4-13-27(28)36(29(37)25-11-8-12-26(20-25)30(31,32)33)18-7-6-17-35(3)19-15-24-10-9-16-34-21-24/h4-5,8-14,16,20-21,23H,6-7,15,17-19,22H2,1-3H3 |
InChI Key |
LPCUTEJHSDDQRI-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=CC=C1N(CCCCN(C)CCC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
CC(C)COC1=CC=CC=C1N(CCCCN(C)CCC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SL-870495; SL 870495; SL870495. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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